molecular formula C21H32O3 B1253646 Agallochin O

Agallochin O

Cat. No.: B1253646
M. Wt: 332.5 g/mol
InChI Key: GIIJNOYZQLEMIA-UVRZSJBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agallochin O is a natural product found in Excoecaria agallocha with data available.

Scientific Research Applications

Phytochemical Composition

Agallochin O is one of the diterpenoids isolated from the roots of Excoecaria agallocha, a species found in the Godavary estuary. The chemical structure of this compound, along with other diterpenoids like Agallochins M and N, was elucidated through spectral data analysis, indicating its complex molecular composition (Anjaneyulu & Rao, 2003).

Antimicrobial Potential

Research on Aquilaria agallocha, which contains similar compounds to this compound, revealed significant antimicrobial properties. The ethanol extract of its roots demonstrated clear antimicrobial activity against a range of microorganisms, suggesting potential medicinal uses against specific bacterial strains and fungi (Canlı et al., 2016).

Immunological Enhancement in Aquaculture

A study on the effects of Excoecaria agallocha leaf extracts, which may include this compound, on tilapia fish showed enhanced non-specific immunity and disease resistance against Streptococcus agalactiae. The results indicated that dietary intake of these extracts boosts immune response and survival rates in fish, pointing to potential applications in aquaculture (Laith et al., 2017).

Genetic Diversity Studies

Studies on genetic diversity and differentiation in Excoecaria agallocha, from which this compound is derived, provide insights into the adaptive variations and evolutionary processes of mangrove species. This research can inform conservation strategies and understand the genetic basis of resistance to environmental stressors (Zhang et al., 2008).

Anticancer and Anti-HIV Properties

Excoecaria agallocha stem extracts, potentially containing this compound, displayed significant anti-reverse transcriptase activity, indicating anti-HIV properties. Furthermore, the extracts exhibited potent cytotoxicity against pancreatic cancer cell lines, suggesting their potential in cancer therapy (Patil et al., 2012).

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl 3-[(1S,4R,5R,6S,9R)-10-(hydroxymethyl)-5-methyl-4-prop-1-en-2-yl-5-tricyclo[7.2.1.01,6]dodec-10-enyl]propanoate

InChI

InChI=1S/C21H32O3/c1-14(2)17-7-10-21-11-15(16(12-21)13-22)5-6-18(21)20(17,3)9-8-19(23)24-4/h12,15,17-18,22H,1,5-11,13H2,2-4H3/t15-,17-,18+,20-,21+/m1/s1

InChI Key

GIIJNOYZQLEMIA-UVRZSJBRSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]23C[C@@H](CC[C@H]2[C@]1(C)CCC(=O)OC)C(=C3)CO

Canonical SMILES

CC(=C)C1CCC23CC(CCC2C1(C)CCC(=O)OC)C(=C3)CO

Synonyms

agallochin O
methyl 17-hydroxy-3,4-secokaura-4(19),15-dien-3-oate
methyl ent-17-hydroxy-3,4-secokaura-4(19),15-dien-3-oate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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